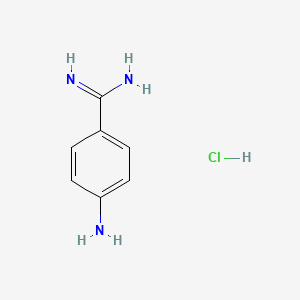

4-Aminobenzimidamide Hydrochloride

Descripción

The exact mass of the compound 4-Aminobenzamidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVZGKYMGKLGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7761-72-0, 2498-50-2 | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10228278 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-72-0, 2498-50-2 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7761-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Aminobenzimidamide Hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Dabigatran etexilate[1][2]. The document details established synthetic routes, provides in-depth experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Introduction

4-Aminobenzimidamide, also known as p-aminobenzamidine, is a crucial building block in medicinal chemistry. Its dihydrochloride (B599025) salt is often the preferred form for stability and handling. The synthesis of this compound has been approached through several methods, with the most prevalent and industrially scalable routes starting from 4-aminobenzonitrile (B131773). These methods primarily leverage the Pinner reaction, which offers an efficient conversion of nitriles to imidates and subsequently to amidines.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below. The most common and industrially applied method is the Pinner reaction starting from 4-aminobenzonitrile. An alternative route begins with N-(4-cyanophenyl)acetamide.

Pathway 1: Pinner Reaction of 4-Aminobenzonitrile

The Pinner reaction provides a direct and efficient method for converting 4-aminobenzonitrile into this compound. This two-step process involves the formation of an intermediate alkyl imidate salt, which is then converted to the final product through amination[1][3][4][5][6][7].

The overall reaction scheme is as follows:

References

- 1. patents.justia.com [patents.justia.com]

- 2. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 3. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner Reaction [drugfuture.com]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Aminobenzimidamide as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Aminobenzimidamide, a well-characterized competitive inhibitor of serine proteases. This document details its binding kinetics, the structural basis of its inhibitory activity, and provides detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

4-Aminobenzimidamide, also known as p-aminobenzamidine, functions as a potent and reversible competitive inhibitor of a class of enzymes known as serine proteases. Its mechanism of action is rooted in its structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases.

The core of its inhibitory action lies in its ability to bind to the active site of the protease, specifically within the S1 specificity pocket. This binding event physically occludes the active site, preventing the natural substrate from binding and thus halting the catalytic cleavage of peptide bonds. The interaction is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.

Structural Basis of Interaction

The high affinity and specificity of 4-Aminobenzimidamide for trypsin-like serine proteases are dictated by a series of specific molecular interactions within the enzyme's active site. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This electrostatic interaction is a primary determinant of the inhibitor's potency.

Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds between the amidinium group and the backbone carbonyl oxygens of amino acid residues lining the S1 pocket, such as Gly219 and Ser214 in trypsin. The aromatic ring of 4-Aminobenzimidamide also engages in hydrophobic interactions with residues within the active site, contributing to the overall binding affinity.

Quantitative Data: Inhibition and Dissociation Constants

The potency of 4-Aminobenzimidamide as a protease inhibitor is quantified by its inhibition constant (Ki) and dissociation constant (KD). These values represent the concentration of the inhibitor required to produce half-maximal inhibition and the equilibrium constant for the dissociation of the enzyme-inhibitor complex, respectively. Lower values indicate a more potent inhibitor.

| Protease | Organism/Source | Inhibition Constant (Ki) | Dissociation Constant (KD) | Reference(s) |

| Trypsin | Bovine | - | 6.1 µM | [1] |

| Thrombin | Human, Bovine | - | 65 µM | [1] |

| Human Tissue Kallikrein | Human | 146 ± 10 µM | - | |

| Nitric Oxide Synthase | Mouse Brain | 120 µM | - | |

| Copper Amine Oxidase | Lens culinaris L. | 600 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 4-Aminobenzimidamide with serine proteases.

Enzyme Kinetics Assay for Determination of Inhibition Constant (Ki)

This protocol describes a colorimetric assay to determine the Ki of 4-Aminobenzimidamide for a serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

4-Aminobenzimidamide hydrochloride

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the protease in 1 mM HCl.

-

Prepare a 10 mM stock solution of 4-Aminobenzimidamide in Assay Buffer.

-

Prepare a 10 mM stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

-

-

Set up the Assay Plate:

-

In a 96-well plate, set up a series of reactions with varying concentrations of the substrate and a fixed concentration of the inhibitor. It is recommended to test at least five substrate concentrations that bracket the known Km value of the enzyme for the substrate.

-

Also, include a set of reactions with varying substrate concentrations in the absence of the inhibitor (control).

-

Prepare serial dilutions of 4-Aminobenzimidamide in Assay Buffer to achieve a range of final inhibitor concentrations.

-

-

Perform the Assay:

-

To each well, add the appropriate volume of Assay Buffer, 4-Aminobenzimidamide solution (or buffer for control), and substrate solution.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the protease solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions.

-

To determine the Ki, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition, or use linearization methods such as the Lineweaver-Burk or Dixon plots.

-

Fluorescence Spectroscopy for Determination of Dissociation Constant (KD)

This protocol utilizes the intrinsic fluorescence of 4-Aminobenzimidamide to determine its dissociation constant (KD) upon binding to a serine protease.[1][2]

Materials:

-

Purified serine protease

-

This compound

-

Spectrofluorometer

-

Quartz cuvette

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the protease of known concentration in the Assay Buffer.

-

Prepare a stock solution of 4-Aminobenzimidamide in the Assay Buffer.

-

-

Set up the Spectrofluorometer:

-

Set the excitation wavelength to 293 nm and the emission wavelength to 376 nm.[1] These may be optimized depending on the instrument and specific protease.

-

-

Perform the Titration:

-

Place a known concentration of the protease in the quartz cuvette.

-

Record the initial fluorescence intensity.

-

Make sequential additions of small aliquots of the 4-Aminobenzimidamide stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity. The fluorescence intensity will increase upon binding of the inhibitor to the enzyme.[2]

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution.

-

Plot the change in fluorescence intensity as a function of the 4-Aminobenzimidamide concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (KD).

-

Affinity Chromatography for Protease Purification

This protocol describes the use of 4-Aminobenzimidamide immobilized on a solid support (benzamidine-sepharose) to purify serine proteases from a complex mixture.[3][4]

Materials:

-

Benzamidine-Sepharose affinity resin

-

Chromatography column

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[4]

-

Elution Buffer: 50 mM Glycine-HCl, pH 3.0 or 20 mM p-aminobenzamidine in Binding Buffer[4]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Sample containing the target serine protease (e.g., cell lysate, plasma fraction)

Procedure:

-

Column Packing and Equilibration:

-

Pack the benzamidine-sepharose resin into a chromatography column according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

-

Sample Application:

-

Clarify the sample by centrifugation or filtration to remove any particulate matter.

-

Apply the clarified sample to the equilibrated column at a controlled flow rate.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound serine protease from the column using the Elution Buffer.

-

If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve the enzyme's activity.

-

If using a competitive elution buffer containing p-aminobenzamidine, the inhibitor will need to be removed from the purified protease in a subsequent step, such as dialysis or gel filtration.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for protease activity using a suitable assay.

-

Pool the fractions containing the purified active protease.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

References

- 1. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]

- 4. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

The Dawn of a New Inhibitor Class: An In-depth Technical Guide to the Early Discovery and History of Benzamidine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzymology and medicinal chemistry, the discovery of specific inhibitor classes has consistently marked pivotal moments, opening new avenues for therapeutic intervention and deepening our understanding of biological processes. The emergence of benzamidine (B55565) and its derivatives as potent inhibitors of serine proteases in the mid-20th century represents one such milestone. This technical guide delves into the core of the early research that established benzamidine derivatives as a significant area of scientific inquiry, detailing their initial discovery, foundational synthetic methods, and the quantitative characterization of their inhibitory activity.

The story of benzamidine derivatives is intrinsically linked to the study of serine proteases, a class of enzymes crucial in physiological processes ranging from digestion to blood coagulation. Early researchers, armed with a burgeoning understanding of enzyme kinetics and protein structure, sought small molecules that could selectively interfere with the activity of these powerful enzymes. It was in this context that the simple, yet elegant, chemical scaffold of benzamidine emerged as a lead structure, paving the way for decades of research and the eventual development of clinically significant drugs. This guide aims to provide a comprehensive resource on these foundational studies, equipping today's researchers with a historical and technical perspective on this important class of enzyme inhibitors.

Early Discovery and Foundational Research

The recognition of benzamidine's potential as a serine protease inhibitor can be traced back to the early 1960s. A seminal report by Inagami and Murachi in 1963 noted that both aliphatic and aromatic alkylamines could inhibit the activity of trypsin[1]. This initial observation laid the groundwork for a more systematic investigation into the inhibitory properties of compounds bearing a positively charged amidinium group.

A landmark study by Markwardt, Landmann, and Walsmann in 1968, published in the European Journal of Biochemistry, provided the first comprehensive characterization of benzamidine and its analogues as inhibitors of key serine proteases: trypsin, plasmin, and thrombin. This pivotal paper established that these compounds act as competitive inhibitors, with inhibition constants (Ki) typically falling within the 10 to 40 micromolar range[1]. The study highlighted that 4-aminobenzamidine (B1203292) was a slightly more potent inhibitor of trypsin than benzamidine itself[1]. This early work solidified the importance of the benzamidine scaffold and spurred further investigation into its mechanism of action and potential therapeutic applications, particularly as anticoagulants.

The inhibitory mechanism of benzamidine derivatives was elucidated through subsequent structural studies. It was proposed that the cationic amidino group of the inhibitor interacts with a carboxylate group located at the bottom of the S1 subsite of the protease, a pocket that typically accommodates the side chains of arginine or lysine (B10760008) residues of the natural substrate. This electrostatic interaction is further stabilized by hydrophobic interactions between the benzene (B151609) ring of the inhibitor and the sides of the S1 pocket[1].

Quantitative Data on Enzyme Inhibition

Table 1: Representative Inhibition Constants (Ki) of Benzamidine Derivatives from Early Studies

| Compound | Target Enzyme | Reported Ki (µM) | Reference |

| Benzamidine | Trypsin | 10 - 40 | Markwardt et al., 1968[1] |

| Benzamidine | Plasmin | 10 - 40 | Markwardt et al., 1968[1] |

| Benzamidine | Thrombin | 10 - 40 | Markwardt et al., 1968[1] |

| 4-Aminobenzamidine | Trypsin | Slightly more potent than benzamidine | Markwardt et al., 1968[1] |

Note: The exact Ki values from the original 1968 publication by Markwardt et al. are cited as being in the 10-40 µM range. Access to the full historical text for a more detailed table is limited.

Experimental Protocols

Synthesis of Benzamidine Derivatives: The Pinner Reaction

A cornerstone of early benzamidine derivative synthesis was the Pinner reaction, first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to the corresponding amidine upon treatment with ammonia (B1221849).

Detailed Methodology for the Pinner Synthesis of Benzamidine Hydrochloride (adapted from early literature):

-

Preparation of the Imido Ether Hydrochloride:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, a solution of benzonitrile (B105546) in anhydrous ethanol (B145695) is prepared.

-

The flask is cooled in an ice-salt bath.

-

Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The flow of HCl is continued until the theoretical weight increase for the formation of the imido ether hydrochloride is achieved.

-

The reaction mixture is then allowed to stand in the cold for several hours, during which the ethyl benzimidate hydrochloride precipitates as a white solid.

-

The solid is collected by filtration in a dry atmosphere, washed with anhydrous ether, and dried under vacuum.

-

-

Ammonolysis to Benzamidine Hydrochloride:

-

The dried ethyl benzimidate hydrochloride is suspended in a cold solution of anhydrous ammonia in ethanol.

-

The suspension is stirred at a low temperature for several hours.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional period.

-

The precipitated ammonium (B1175870) chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude benzamidine hydrochloride.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to afford pure benzamidine hydrochloride.

-

Caption: Workflow of the Pinner reaction for benzamidine synthesis.

Enzyme Inhibition Assay

The inhibitory activity of benzamidine derivatives was typically assessed using a spectrophotometric assay that measured the rate of substrate hydrolysis by the target serine protease. A common substrate used in the 1960s for trypsin and related enzymes was Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Detailed Methodology for Trypsin Inhibition Assay (adapted from early literature):

-

Reagent Preparation:

-

Buffer: A 0.067 M phosphate (B84403) buffer, pH 7.6, is prepared.

-

Substrate Stock Solution: A stock solution of Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is prepared in deionized water.

-

Working Substrate Solution: The BAEE stock solution is diluted with the phosphate buffer to the desired final concentration.

-

Trypsin Solution: A stock solution of crystalline trypsin is prepared in 1 mM HCl to maintain stability. This is further diluted to the desired working concentration in the phosphate buffer immediately before use.

-

Inhibitor Solutions: Solutions of benzamidine derivatives of various concentrations are prepared in the phosphate buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, the phosphate buffer, the inhibitor solution (or buffer for the control), and the trypsin solution are mixed.

-

The mixture is pre-incubated at a constant temperature (e.g., 25°C) for a defined period to allow for enzyme-inhibitor binding to reach equilibrium.

-

The reaction is initiated by the addition of the working substrate solution.

-

The change in absorbance at 253 nm is monitored over time using a spectrophotometer. The hydrolysis of BAEE by trypsin leads to an increase in absorbance at this wavelength.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate and inhibitor concentrations.

-

The data is typically plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

-

Caption: General workflow for a trypsin inhibition assay.

Mechanism of Action: Inhibition of the Coagulation Cascade

A significant area of early research on benzamidine derivatives focused on their anticoagulant properties. This effect is a direct consequence of their ability to inhibit key serine proteases in the blood coagulation cascade, most notably thrombin (Factor IIa) and, to some extent, Factor Xa and plasmin. The "waterfall" or "cascade" theory of blood coagulation, proposed in the 1960s by Macfarlane and Ratnoff, provided a conceptual framework for understanding how these inhibitors disrupt the clotting process.

The coagulation cascade is a series of enzymatic reactions in which inactive zymogens are sequentially activated to become active proteases, culminating in the formation of a fibrin (B1330869) clot. By competitively inhibiting thrombin, benzamidine derivatives block the final common pathway of coagulation, preventing the conversion of fibrinogen to fibrin.

Caption: Inhibition of the final step of the coagulation cascade by benzamidine derivatives.

Conclusion

The early research into benzamidine derivatives, from their initial identification as trypsin inhibitors to the characterization of their anticoagulant effects, laid a robust foundation for a rich field of medicinal chemistry. The pioneering work of scientists in the 1960s not only introduced a new class of enzyme inhibitors but also provided the essential tools for their synthesis and evaluation. The principles and methodologies established during this era continue to be relevant today. This technical guide has provided a glimpse into this foundational period, offering detailed insights into the experimental protocols and quantitative data that marked the beginning of the benzamidine story. For contemporary researchers, an appreciation of this history offers valuable context and a testament to the enduring power of fundamental scientific inquiry.

References

Spectroscopic and Mechanistic Insights into 4-Aminobenzimidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine (B1203292) dihydrochloride, is a small molecule of significant interest in biomedical research and drug development. It is recognized as a potent competitive inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.[1] This technical guide provides a centralized resource on the key spectroscopic data of this compound, details the experimental protocols for acquiring such data, and visualizes its inhibitory role in the context of a critical signaling pathway.

Spectroscopic Data

The structural elucidation and characterization of this compound are fundamentally reliant on various spectroscopic techniques. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 7.58 | Doublet (d) | 8.3 | 2H | Aromatic CH | D₂O |

| 6.77 | Doublet (d) | 5.5 | 2H | Aromatic CH | D₂O |

Note: Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. | - |

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

| m/z | Ion Type | Method |

| 136.1 | [M+H]⁺ | Not Specified |

Note: This corresponds to the protonated molecule of the free base (4-Aminobenzamidine). Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]

Infrared (IR) Spectroscopy

Detailed IR spectral data with specific peak assignments for this compound were not explicitly available in the searched literature. However, characteristic absorption bands for similar aromatic amines and amidine structures can be predicted.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (Ar-NH₂) |

| 3300-3100 | N-H stretch | Amidinium group (-C(=NH₂)NH₂) |

| 1650-1600 | C=N stretch | Amidinium group |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1550-1450 | N-H bend | Primary Amine |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the number of scans (e.g., 16-64), relaxation delay, and acquisition time.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable volatile solvent. The solvent may be acidified with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

Signaling Pathway Visualization

This compound is a known inhibitor of serine proteases, such as urokinase-type plasminogen activator (uPA). The uPA/uPAR system is a key player in cancer cell invasion and metastasis. The following diagram illustrates the simplified signaling pathway of uPA and the inhibitory action of molecules like 4-Aminobenzimidamide.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Aminobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Aminobenzimidamide Hydrochloride. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed experimental protocols for its determination, based on established methodologies for analogous pharmaceutical compounds. This compound is a molecule of interest in drug discovery, notably for its role as a serine protease inhibitor.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and efficacy. While specific quantitative solubility data for this compound is not extensively published, data for the closely related compound, 4-Aminobenzamidine dihydrochloride (B599025) (often used interchangeably), provides valuable insights.

Key Observations:

-

Polar Solvents: this compound is anticipated to have good solubility in polar solvents due to the presence of the hydrophilic amino and imidamide functional groups, as well as its salt form.

-

pH Dependence: The solubility of this compound is expected to be pH-dependent. In acidic conditions, the protonation of the amino group is likely to enhance its aqueous solubility.[1]

-

Temperature Effects: As with many organic compounds, the solubility of this compound is expected to increase with a rise in temperature.[1]

Table 1: Reported Solubility of 4-Aminobenzamidine Dihydrochloride and Related Compounds

| Solvent/System | Compound | Reported Solubility | Notes |

| Water | 4-Aminobenzamidine dihydrochloride | Soluble | Qualitative data.[2] |

| Water / Alcohol | 4-Aminobenzamidine dihydrochloride | 100-200 mg/mL | Stock solution preparation. |

| Dimethyl Sulfoxide (DMSO) | 4-Aminobenzamidine dihydrochloride | Slightly Soluble | Qualitative data.[2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Benzamidine (B55565) Hydrochloride | ~3 mg/mL | |

| Ethanol | Benzamidine Hydrochloride | ~10 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Benzamidine Hydrochloride | ~25 mg/mL | |

| Dimethylformamide (DMF) | Benzamidine Hydrochloride | ~25 mg/mL |

Note: The data presented is for 4-Aminobenzamidine dihydrochloride and Benzamidine Hydrochloride, which are structurally related to this compound. This information should be used as a guideline, and specific solubility should be experimentally determined for the compound of interest.

Stability Profile

Understanding the stability of this compound is crucial for its handling, storage, and formulation development.

General Stability Characteristics:

-

Hygroscopic Nature: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This necessitates storage in a dry, well-sealed environment.

-

Oxidation Sensitivity: There are indications that aminobenzamidine derivatives can be sensitive to oxidation. It is advisable to prepare solutions fresh for use.

-

Aqueous Solution Stability: It is recommended that aqueous solutions of related compounds, such as benzamidine hydrochloride, should not be stored for more than one day. For longer-term storage, stock solutions are best kept at -20°C for short durations.[3]

Table 2: Summary of Stability Characteristics and Recommendations

| Condition | Observation/Recommendation | Rationale |

| Moisture | Hygroscopic. Store in a desiccated environment. | To prevent degradation and maintain the integrity of the solid form.[2] |

| Light | Photostability not extensively documented. Protect from light as a precautionary measure. | To prevent potential photolytic degradation. |

| Temperature | Store solid form at 2-8°C.[2] Store stock solutions at -20°C. | To minimize thermal degradation. |

| pH | Stability is likely pH-dependent. | Amidine and amine groups can be susceptible to hydrolysis at certain pH values. |

| Oxidation | Potentially sensitive to oxidation. | Prepare solutions fresh and consider purging with an inert gas. |

Experimental Protocols

To address the gap in specific data for this compound, the following detailed experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Acetone)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility based on the concentration determined by HPLC and the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Stability chambers (for controlled temperature, humidity, and light)

-

Stability-indicating HPLC method (validated to separate the parent compound from its degradation products)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary) at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and quantify any degradation products.

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Mechanism of Action: Inhibition of Serine Proteases

This compound is known to act as an inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator (uPA). This inhibition is key to its therapeutic potential.

Trypsin Inhibition

Trypsin is a digestive enzyme that cleaves peptide chains. Inhibitors of trypsin, like this compound, bind to the active site of the enzyme, preventing it from binding to its protein substrates. This blocks the catalytic activity of trypsin.

Simplified Mechanism of Trypsin Inhibition

Caption: Inhibition of trypsin by this compound.

uPA Signaling Pathway Inhibition

Urokinase-type plasminogen activator (uPA) is a key enzyme in tissue remodeling and cell migration. It converts plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, this compound can prevent this cascade, which is relevant in processes like tumor cell invasion.

Simplified uPA Signaling Pathway and Inhibition

Caption: Inhibition of the uPA signaling pathway.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information on related compounds and detailed experimental protocols offers a robust framework for researchers and drug development professionals to characterize this promising molecule fully. The diagrams illustrating its mechanism of action provide a clear conceptual basis for its biological activity. Further experimental work is crucial to establish a definitive solubility and stability profile for this compound.

References

Navigating the Nomenclature: A Technical Guide to 4-Aminobenzamidine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and pharmaceutical development, precise terminology is paramount. The nomenclature surrounding serine protease inhibitors and synthetic intermediates can often be a source of confusion. This technical guide provides an in-depth clarification of the terminology, properties, and applications of two frequently encountered but often misunderstood compounds: 4-Aminobenzimidamide Hydrochloride and p-Aminobenzamidine dihydrochloride (B599025) . This document will establish that these names refer to the same core chemical entity, 4-aminobenzamidine (B1203292), but differ in their hydrochloride salt forms. We will explore their distinct physicochemical properties, detail key experimental protocols, and provide visual aids to clarify their structures and applications.

Demystifying the Terminology

The chemical names "this compound" and "p-Aminobenzamidine dihydrochloride" describe salts of the same active molecule. Let's break down the nomenclature:

-

4-Amino- vs. p-Amino- : The "4-" and "para-" (p-) designations are synonymous in benzene (B151609) ring nomenclature, both indicating that the amino group (-NH₂) is located on the fourth carbon atom relative to the principal functional group, in this case, the benzamidine (B55565) group.

-

-benzimidamide vs. -benzamidine : These are two valid, albeit unequally common, names for the C₆H₅C(=NH)NH₂ functional group. "Benzamidine" is the more prevalent term in modern chemical literature.

-

Hydrochloride vs. dihydrochloride : This is the critical distinction. The 4-aminobenzamidine molecule has two basic nitrogen centers—the amino group and the amidine group—that can be protonated to form hydrochloride salts.

-

Monohydrochloride : One equivalent of hydrochloric acid reacts to form the single salt.

-

Dihydrochloride : Two equivalents of hydrochloric acid react, protonating both basic sites to form the double salt.

-

Therefore, for the purpose of this guide:

-

4-Aminobenzamidine Monohydrochloride (or p-Aminobenzamidine Hydrochloride) will refer to the single HCl salt.

-

4-Aminobenzamidine Dihydrochloride (or p-Aminobenzamidine dihydrochloride) will refer to the double HCl salt.[1][2][3][4][5]

The dihydrochloride form is more commonly used in research and commercial applications due to its higher solubility and stability.[2]

Physicochemical Properties: A Comparative Overview

The difference in the degree of protonation between the monohydrochloride and dihydrochloride salts leads to distinct physicochemical properties. The following tables summarize key quantitative data for each compound.

Table 1: General and Physical Properties

| Property | 4-Aminobenzamidine Monohydrochloride | 4-Aminobenzamidine Dihydrochloride |

| Synonyms | 4-Aminobenzimidamide HCl, p-Aminobenzamidine HCl | p-Aminobenzimidamide dihydrochloride, 4-Amidinoaniline dihydrochloride |

| CAS Number | 7761-72-0[6] | 2498-50-2[5] |

| Molecular Formula | C₇H₉N₃·HCl[6] | C₇H₉N₃·2HCl[5] |

| Molecular Weight | 171.63 g/mol [6] | 208.09 g/mol [5] |

| Appearance | Bright yellow solid[7] | White to off-white or yellow crystalline powder[2][8][9] |

| Melting Point | Not widely reported | >300 °C[5] |

| Storage Conditions | Refrigerated (0-10°C) | Refrigerated (2-8°C), hygroscopic[5][9] |

Table 2: Solubility and Spectral Data

| Property | 4-Aminobenzamidine Monohydrochloride | 4-Aminobenzamidine Dihydrochloride |

| Water Solubility | Soluble | Soluble[1] |

| Organic Solvents | Soluble in ethanol. | Soluble in DMSO; slightly soluble in ethanol.[3] |

| pKa (Strongest Basic) | ~12.57 (predicted for free base) | ~12.57 (predicted for free base) |

| ¹H NMR (D₂O, 400 MHz) | δ: 7.51 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H)[10] (for a derivative) | δ: 7.58 (d, J = 8.3 Hz, 2H), 6.77 (d, J = 5.5 Hz, 2H) (in D₂O, 300 MHz)[7] |

| Fluorescence | Weakly fluorescent in neutral aqueous buffer. | Excitation max: 293 nm, Emission max: 376 nm. Binding to trypsin causes a blue shift in emission.[11] |

Chemical Structures

The structural differences between the monohydrochloride and dihydrochloride salts are illustrated below.

Caption: Chemical structures of the monohydrochloride and dihydrochloride salts.

Key Applications and Experimental Protocols

4-Aminobenzamidine is a versatile molecule with significant applications in biochemistry and drug discovery. Its primary utility stems from its ability to act as a competitive inhibitor of serine proteases and as a ligand for affinity chromatography.[2][4] It is also a crucial intermediate in the synthesis of the anticoagulant drug dabigatran (B194492) etexilate.[12]

Affinity Chromatography of Serine Proteases

4-Aminobenzamidine, when immobilized on a solid support like agarose (B213101) (Sepharose), serves as an excellent affinity ligand for the purification of serine proteases such as trypsin and urokinase.[13] The amidine group mimics the side chain of arginine, allowing it to bind specifically to the active site of these enzymes.

Experimental Protocol: Purification of Trypsin using p-Aminobenzamidine Agarose

-

Column Preparation :

-

Sample Application :

-

Dissolve the crude protein sample containing trypsin in the binding buffer.

-

Allow the buffer above the column bed to drain, then carefully load the sample onto the column.

-

Allow the sample to enter the resin bed completely.

-

-

Washing :

-

Wash the column with 5-10 CV of binding buffer to remove unbound proteins.

-

Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution :

-

Competitive Elution : Elute the bound trypsin by applying a competitive inhibitor solution (e.g., 20 mM p-aminobenzamidine in binding buffer).[6]

-

pH Elution : Alternatively, elute by lowering the pH of the buffer (e.g., 50 mM Glycine-HCl, pH 3.0). If using low pH elution, collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to preserve enzyme activity.[14]

-

Collect fractions and assay for trypsin activity.

-

References

- 1. CN104910047A - Preparation method of dabigatran etexilate intermediate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 4. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 5. 4-氨基联苯胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L14089.03 [thermofisher.com]

- 9. 4-Aminobenzamidine Dihydrochloride 2498-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]

- 11. 4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. biochemlab.umb.edu [biochemlab.umb.edu]

- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

A Technical Guide to 4-Aminobenzimidamide and its Analogs: Key Structural Features and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core structural features of 4-Aminobenzimidamide and its analogs, a class of compounds with significant therapeutic potential as serine protease inhibitors. We will delve into their structure-activity relationships, synthetic methodologies, and mechanisms of action, presenting key data in a clear and accessible format for researchers in drug discovery and development.

Core Structural Features and Mechanism of Action

4-Aminobenzimidamide is a small molecule characterized by a benzene (B151609) ring substituted with an amino group at the 4-position and an amidinium group. This arrangement is crucial for its biological activity, particularly as a competitive inhibitor of serine proteases.[1]

The key structural features include:

-

Benzene Ring: Provides a rigid scaffold for the presentation of the functional groups.

-

Amidinium Group (-C(=NH2+)NH2): This positively charged group is the primary determinant of the molecule's inhibitory activity. It acts as a mimic of the guanidinium (B1211019) group of arginine or the protonated amino group of lysine, which are the natural substrates for many serine proteases. This allows the amidinium group to bind to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.[2]

-

4-Amino Group (-NH2): The amino group at the para position can influence the electronic properties of the benzene ring and provide an additional point for hydrogen bonding interactions within the enzyme's active site or for chemical modification to generate analogs with altered properties.

The primary mechanism of action of 4-aminobenzimidamide and its analogs is the competitive inhibition of serine proteases. By binding to the active site, they prevent the binding and cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of 4-aminobenzimidamide analogs can be modulated by substitutions on the benzene ring and modifications of the amino and amidine groups.

Substituents on the Benzene Ring

Studies on substituted benzamidines have revealed several key SAR principles that are applicable to 4-aminobenzimidamide analogs:

-

Hydrophobicity: The interaction of the inhibitor with the largely hydrophobic S1 pocket is a significant factor. Increasing the hydrophobicity of the substituents on the benzene ring can enhance binding affinity for some serine proteases like thrombin.[3]

-

Electronic Effects: Electron-donating or withdrawing groups on the phenyl ring can influence the pKa of the amidinium group and the overall electron distribution of the molecule, thereby affecting its binding affinity. For plasmin and C1s, both electron donation from the substituent and its hydrophobicity were found to affect binding.[3]

-

Steric Factors: The size and position of substituents are critical. Bulky groups can either enhance binding by occupying additional space within the active site or hinder binding due to steric clashes. The interaction is dependent on the specific topography of the target enzyme's active site. For trypsin, molar refractivity and molecular weight of the substituent were important factors.[3]

Modifications of the 4-Amino Group

The 4-amino group serves as a versatile handle for the synthesis of more complex analogs. Acylation or alkylation of this group can lead to compounds with altered pharmacokinetic properties and potentially improved selectivity. For instance, linking other moieties through the 4-amino group can allow for interactions with secondary binding sites (exosites) on the target protease, leading to enhanced potency and selectivity.

Quantitative Data on Inhibitory Activity

The following tables summarize the inhibitory constants (Ki) of 4-aminobenzimidamide and related benzamidine (B55565) analogs against several key serine proteases.

| Compound | Trypsin Ki (μM) | Thrombin Ki (μM) | Plasmin Ki (μM) | Reference |

| Benzamidine | 18.5 | 65.0 | 350 | [3] |

| 4-Aminobenzamidine (B1203292) | 10.2 | 38.0 | 160 | [3] |

| 4-Nitrobenzamidine | 28.5 | 45.0 | 200 | [3] |

| 4-Chlorobenzamidine | 13.5 | 29.0 | 120 | [3] |

| 4-Methylbenzamidine | 16.5 | 35.0 | 180 | [3] |

| Compound | Urokinase-type Plasminogen Activator (uPA) Ki (μM) | Human Tissue Kallikrein (hK1) Ki (μM) | Reference |

| 4-Aminobenzamidine | 82 | 146 ± 10 | [4][5] |

Experimental Protocols

General Synthesis of N-Substituted 4-Aminobenzamide (B1265587) Analogs

A common route for the synthesis of 4-aminobenzamide analogs involves the acylation of an aniline (B41778) derivative with a substituted 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

Step 1: Acylation To a solution of the desired aniline in a suitable solvent (e.g., dioxane, dichloromethane), a base such as triethylamine (B128534) is added. A solution of the substituted 4-nitrobenzoyl chloride in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

Step 2: Reduction of the Nitro Group The purified nitro-substituted benzamide (B126) is dissolved in a solvent system like ethanol/water. A reducing agent, such as iron powder with acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C), is employed to reduce the nitro group to an amine. The reaction is monitored until completion.

Step 3: Formation of the Imidamide (Amidine) The 4-aminobenzonitrile (B131773) can be converted to the corresponding imidate ester via the Pinner reaction (treatment with an alcohol and HCl). Subsequent reaction with ammonia (B1221849) or an amine yields the desired amidine.

Serine Protease Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a chromogenic substrate assay.

-

Enzyme Solution: A stock solution of the target serine protease (e.g., trypsin, thrombin, plasmin, uPA) is prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

-

Inhibitor Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period at a constant temperature (e.g., 37°C).

-

The reaction is initiated by the addition of a chromogenic substrate specific for the enzyme (e.g., S-2251 for plasmin).

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The IC50 values (inhibitor concentration causing 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, assuming competitive inhibition.

Signaling Pathways and Logical Relationships

The therapeutic potential of 4-aminobenzimidamide and its analogs stems from their ability to modulate key physiological and pathological processes regulated by serine proteases.

Inhibition of the Coagulation Cascade

Thrombin and other serine proteases are central to the coagulation cascade. Inhibitors of these enzymes can act as anticoagulants, preventing the formation of blood clots.

Caption: Inhibition of Thrombin in the Coagulation Cascade.

Inhibition of uPA-Mediated Cancer Cell Invasion

Urokinase-type plasminogen activator (uPA) plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.

Caption: Inhibition of the uPA-mediated cell invasion pathway.

Conclusion

4-Aminobenzimidamide and its analogs represent a promising class of serine protease inhibitors with potential applications in anticoagulation therapy and oncology. The core structural features, particularly the cationic amidinium group, are well-suited for targeting the active sites of these enzymes. A thorough understanding of the structure-activity relationships is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and screening methodologies outlined in this guide provide a framework for the continued development of this important class of therapeutic agents.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. pnas.org [pnas.org]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of 4-Aminobenzimidamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminobenzimidamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent ability to engage with the active sites of various enzymes has led to the discovery of potent inhibitors with significant potential in oncology, metabolic disorders, and beyond. This technical guide provides an in-depth exploration of the therapeutic applications of 4-aminobenzimidamide derivatives, with a particular focus on their roles as inhibitors of DNA methyltransferases (DNMTs), urokinase-type plasminogen activator (uPA), and dipeptidyl peptidase-IV (DPP-IV). We will delve into the mechanisms of action, relevant signaling pathways, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological activities. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to harness the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Versatility of the 4-Aminobenzimidamide Core

4-Aminobenzimidamide and its derivatives are a class of small molecules characterized by a benzamidine (B55565) moiety substituted with an amino group at the 4-position. This structural motif has proven to be a highly effective pharmacophore for targeting the active sites of various enzymes, particularly proteases and transferases. The basic amidine group can participate in key hydrogen bonding and electrostatic interactions within enzyme active sites, while the aminobenzyl portion provides a versatile platform for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. This has led to the development of a wide range of derivatives with diverse therapeutic applications.

Key Therapeutic Applications and Mechanisms of Action

The therapeutic utility of 4-aminobenzimidamide derivatives spans multiple disease areas, primarily driven by their enzyme inhibitory activities.

DNA Methyltransferase (DNMT) Inhibition in Oncology

Mechanism of Action: DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. Derivatives of 4-aminobenzamide (B1265587), such as SGI-1027, have been identified as potent inhibitors of DNMT1, DNMT3A, and DNMT3B.[1][2][3] These inhibitors act by competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic site of the DNMTs, thereby preventing the transfer of a methyl group to DNA. This leads to the demethylation and re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[4]

Signaling Pathway: The inhibition of DNMTs can reactivate multiple tumor suppressor pathways that are epigenetically silenced in cancer. One such critical pathway involves the tumor suppressor protein p53.

Urokinase-Type Plasminogen Activator (uPA) Inhibition in Metastasis

Mechanism of Action: Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tumor invasion and metastasis. It converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cancer cell migration. High levels of uPA are associated with poor prognosis in several cancers. 4-Aminobenzamidine (B1203292) derivatives have been designed as potent and selective inhibitors of uPA.[5] They act as competitive inhibitors, binding to the active site of uPA and preventing the conversion of plasminogen to plasmin. This inhibition of ECM degradation can significantly reduce tumor cell invasion and metastasis.[6]

Signaling Pathway: The uPA system is a key player in the proteolytic cascade that enables cancer cell invasion and metastasis.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Type 2 Diabetes

Mechanism of Action: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, N-substituted aminobenzamide derivatives can prolong the action of incretins, leading to increased insulin release and improved glycemic control in patients with type 2 diabetes.[7][8][9]

Signaling Pathway: DPP-IV inhibitors enhance the incretin effect, which is a key physiological mechanism for regulating blood glucose levels.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of representative 4-aminobenzamide and 4-aminobenzimidamide derivatives against their respective enzyme targets.

Table 1: Inhibitory Activity of SGI-1027 and its Analogs against DNMTs

| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Reference |

| SGI-1027 | 12.5 | 8.0 | 7.5 | [1][2] |

| 12 | > 50 | 12.5 | 10.0 | [10] |

| 16 | > 50 | 7.0 | 7.5 | [10] |

| 31 | > 50 | 6.5 | 7.0 | [10] |

| 32 | > 50 | 8.0 | 8.5 | [10] |

Table 2: Inhibitory Activity of Benzamidine-Based Derivatives against uPA

| Compound | uPA Ki (µM) | Reference |

| Benzamidine | High µM range | [11] |

| Pentamidine | 2.1 | [12] |

| WX-UK1 | 0.41 | [13] |

| UK-122 | 0.2 | [11] |

Table 3: Inhibitory Activity of N-substituted Aminobenzamide Derivatives against DPP-IV

| Compound | % Inhibition at 100 µM | IC50 (µM) | Reference |

| Compound 1 | 28% | Not reported | [8] |

| Most Active Derivatives | 38% | Not reported | [7][8] |

Experimental Protocols

General Synthesis of N-(4-aminophenyl)benzamide Derivatives

This protocol provides a general method for the synthesis of N-(4-aminophenyl)benzamide derivatives, which are precursors for many of the discussed inhibitors.

-

Step 1: Acyl Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the corresponding acyl chloride.[14]

-

Step 2: Amide Coupling: The acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with p-nitroaniline at room temperature for 24 hours. Triethylamine may be added as a base.[14]

-

Step 3: Reduction of the Nitro Group: The resulting nitro-substituted benzamide (B126) is dissolved in ethanol, and 10% palladium on carbon is added as a catalyst. The mixture is subjected to hydrogenation (H2 gas) for 30 minutes to reduce the nitro group to an amine, yielding the final N-(4-aminophenyl)benzamide derivative.[14][15]

General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of 4-aminobenzimidamide derivatives against their target enzymes.

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the inhibitor compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor at various concentrations. Include a positive control (enzyme and substrate without inhibitor) and a negative control (buffer and substrate without enzyme).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric plate reader).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Drug Discovery and Development Workflow

The development of novel enzyme inhibitors based on the 4-aminobenzimidamide scaffold follows a well-established drug discovery and development pipeline.

Clinical Landscape

Several inhibitors based on the 4-aminobenzamide and related scaffolds have progressed to clinical trials, highlighting their therapeutic potential.

-

DNMT Inhibitors: First-generation DNMT inhibitors like azacitidine and decitabine (B1684300) are approved for the treatment of myelodysplastic syndromes.[16][17] Newer generation inhibitors are currently in various phases of clinical trials for both hematological malignancies and solid tumors.[18][19][20]

-

uPA Inhibitors: The uPA inhibitor WX-UK1 (Mesupron®) and its prodrug WX-671 have undergone Phase I and II clinical trials for pancreatic and breast cancer.[13][21]

-

DPP-IV Inhibitors: Several DPP-IV inhibitors, known as gliptins (e.g., sitagliptin, saxagliptin), are widely used as oral medications for the treatment of type 2 diabetes.[22][23][24][25][26]

Conclusion and Future Directions

The 4-aminobenzimidamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of enzyme inhibitors with significant therapeutic applications. The derivatives discussed in this guide demonstrate the versatility of this chemical core in targeting diverse enzymes implicated in major diseases such as cancer and diabetes. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these inhibitors through advanced computational modeling and innovative synthetic strategies. Furthermore, the exploration of novel therapeutic targets for 4-aminobenzimidamide derivatives remains a promising avenue for future drug discovery efforts. As our understanding of the molecular basis of disease continues to grow, the strategic application of this privileged scaffold is poised to deliver the next generation of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SGI-1027 | CAS:1020149-73-8 | DNMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]

- 12. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 16. Incorporating DNA Methyltransferase Inhibitors (DNMTis) in the Treatment of Genitourinary Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 22. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application